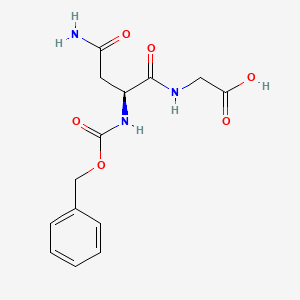

Z-Asn-Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c15-11(18)6-10(13(21)16-7-12(19)20)17-14(22)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,15,18)(H,16,21)(H,17,22)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHZBIRKPAQGR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to Z Asn Gly Oh

Established Strategies for Solution-Phase Peptide Synthesis of Z-Asn-Gly-OH

The synthesis of Z-Asn-Gly-OH in solution is a classic example of peptide chemistry, requiring careful selection of protecting groups and coupling methods to ensure high yield and purity. thieme-connect.deadvion.com This approach involves the stepwise formation of the peptide bond in a homogenous liquid phase. thieme-connect.de

Peptide Bond Formation Techniques for Z-Asn-Gly-OH Elaboration

The core of the synthesis is the formation of the amide bond between Z-Asn-OH and the glycine (B1666218) ester. This requires the activation of the carboxylic acid group of the Z-protected asparagine.

One common method is the carbodiimide (B86325) method , using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.com The carbodiimide activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the glycine ester. To minimize racemization and side reactions, additives such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included to form an active ester in situ. bachem.com

The active ester method is another well-established technique. thieme-connect.de Here, the Z-Asn-OH is pre-activated by converting it into an ester with a good leaving group, such as a p-nitrophenyl (ONp) ester or an N-hydroxysuccinimide (OSu) ester. thieme-connect.de This stable, isolable active ester is then reacted with the glycine ester in a separate step to form the peptide bond. This approach was utilized in the synthesis of a larger peptide containing the Z(OMe)-Asn moiety. thieme-connect.de

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example Reagent(s) | Abbreviation | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | DCC, EDC | Forms a highly reactive O-acylisourea intermediate with the carboxylic acid. |

| Phosphonium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms an active ester in situ, often with HOBt, promoting rapid coupling. advion.com |

| Active Ester Additives | N-hydroxysuccinimide, 1-hydroxybenzotriazole | HOSu, HOBt | Reacts with the activated carboxyl group to form a more stable, less racemization-prone active ester. thieme-connect.debachem.com |

Considerations for Solid-Phase Peptide Synthesis of Z-Asn-Gly-OH Analogues

While Z-Asn-Gly-OH itself is typically synthesized in solution, the production of its analogues, especially longer peptides containing the Asn-Gly sequence, is often performed using solid-phase peptide synthesis (SPPS). thaiscience.info SPPS, particularly using the Fmoc/tBu strategy, presents specific challenges for sequences containing Asn-Gly. nih.govppke.hu

The most significant side reaction is the formation of an aspartimide intermediate . nih.govppke.hu This occurs when the side-chain amide of asparagine is unprotected and the peptide is exposed to the basic conditions (e.g., piperidine) used for Fmoc group removal. The peptide backbone nitrogen attacks the side-chain carbonyl, forming a cyclic succinimide (B58015) derivative. This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the unnatural and difficult-to-separate β-aspartyl isomer. nih.gov The Asn-Gly sequence is particularly prone to this rearrangement. ppke.hu

To overcome this, several strategies have been developed:

Side-chain protection: Using a bulky side-chain protecting group on asparagine, such as the trityl (Trt) group, can hinder aspartimide formation and improve the solubility of the Fmoc-Asn derivative. peptide.comgoogleapis.comgoogle.com

Backbone protection: A more robust solution is the use of a temporary backbone protecting group on the nitrogen of the subsequent glycine residue. nih.govppke.hu Dipeptide building blocks such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, are commercially available. The Dmb group prevents the nucleophilic attack that initiates aspartimide formation. nih.govppke.hu

Chemoenzymatic Synthesis and Biocatalytic Routes to Z-Asn-Gly-OH

Chemoenzymatic methods offer a green alternative to purely chemical synthesis, leveraging the high specificity and mild reaction conditions of enzymes. mdpi.com

Enzymatic Coupling and Hydrolysis Reactions in Z-Asn-Gly-OH Derivatization

The formation of the peptide bond in Z-Asn-Gly-OH can be catalyzed by proteases under kinetically controlled conditions. mdpi.comnih.gov In this approach, the equilibrium of the protease's natural hydrolytic function is shifted towards synthesis.

Thermolysin has been successfully used as a catalyst to synthesize various asparagine-containing protected dipeptides, such as Z-Asn-Leu-OEt and Z-Asn-Phe-OEt, with yields often exceeding 50%. nih.gov The synthesis of Z-Asn-Gly-OH would follow a similar principle, using an activated carboxyl component like Z-Asn-OH (or its ester) as the acyl donor and a glycine derivative (e.g., H-Gly-OH or H-Gly-OR) as the nucleophile. The reaction proceeds via a reactive acyl-enzyme intermediate. mdpi.com The enzyme's specificity dictates which amino acids can be coupled.

Enzymatic hydrolysis, the reverse reaction, is also a key consideration. Proteases can cleave the Asn-Gly bond, and other enzymes like amidases could potentially hydrolyze the Z group or the asparagine side-chain amide. Furthermore, specialized enzymes known as "deprotectases" are being developed that can selectively remove protecting groups like the Z group under mild, aqueous conditions. rsc.org

Stereochemical Control in Biocatalytic Synthesis of Z-Asn-Gly-OH

A primary advantage of enzymatic peptide synthesis is the exceptional stereochemical control . thieme-connect.demdpi.com Chemical activation methods, especially those involving carbodiimides without additives, carry a risk of racemization of the activated amino acid. thieme-connect.de

Enzymes, due to the chiral nature of their active sites, are highly stereospecific. nih.gov Proteases like thermolysin will typically only accept L-amino acids as substrates for both the acyl donor and the nucleophile. nih.gov This inherent specificity ensures that the coupling of Z-L-Asn-OH with L-Gly-OH (or its ester) proceeds without racemization, leading directly to the desired Z-L-Asn-L-Gly-OH product. mdpi.comnih.gov This eliminates the need for extensive purification to remove diastereomeric byproducts, a common issue in chemical synthesis when racemization occurs. The stereoselectivity of enzymes can be further modified or enhanced through protein engineering techniques to suit specific synthetic needs. nih.gov

Z Asn Gly Oh As a Substrate and Mechanistic Probe in Enzymatic Studies

Methodological Considerations for Enzyme Activity Assays Utilizing Z-Asn-Gly-OH

The use of Z-Asn-Gly-OH as a substrate in enzyme activity assays requires careful consideration of the methods for quantifying the reaction and optimizing the conditions to ensure accurate and reproducible results.

A primary method for quantifying the enzymatic turnover of Z-Asn-Gly-OH involves the measurement of one of the reaction products. In the case of deamidation, the amide group of the asparagine residue is hydrolyzed, releasing ammonia (B1221849). The rate of ammonia production is directly proportional to the enzyme's activity.

A common method for determining the activity of enzymes that deamidate asparagine residues, such as certain protein deamidases, utilizes Z-Asn-Gly-OH as the substrate. The enzymatic reaction leads to the liberation of ammonia from the asparagine side chain. The amount of ammonia produced can be quantified using a coupled enzymatic assay. For instance, glutamate (B1630785) dehydrogenase can be employed to catalyze the reductive amination of α-ketoglutarate with the ammonia released, a reaction that consumes NADH. The decrease in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. epo.org

The activity of the enzyme is then calculated based on the rate of ammonia liberation, where one unit of enzyme activity is typically defined as the amount of enzyme that liberates a specific amount of ammonia per unit of time under defined conditions. epo.org

Table 1: Example Data for Quantification of Enzymatic Turnover

| Time (minutes) | Absorbance at 340 nm | NADH Consumed (µmol) | Ammonia Liberated (µmol) |

|---|---|---|---|

| 0 | 1.200 | 0.000 | 0.000 |

| 5 | 1.050 | 0.024 | 0.024 |

| 10 | 0.900 | 0.048 | 0.048 |

| 15 | 0.750 | 0.072 | 0.072 |

| 20 | 0.600 | 0.096 | 0.096 |

To obtain reliable kinetic data, the parameters of the enzyme assay using Z-Asn-Gly-OH must be optimized. This includes factors such as pH, temperature, and substrate concentration. A preliminary experiment is often conducted to determine the optimal reaction conditions. epo.org

For instance, a typical assay might be performed in a phosphate (B84403) buffer at a pH of 6.5 and a temperature of 37°C. The reaction is initiated by the addition of the enzyme solution to a solution containing Z-Asn-Gly-OH. After a defined incubation period, the reaction is terminated, for example, by the addition of trichloroacetic acid. epo.org The concentration of Z-Asn-Gly-OH should be varied to determine the Michaelis-Menten kinetic parameters, Km and Vmax.

Table 2: Hypothetical Data for Optimization of Reaction pH

| pH | Relative Enzyme Activity (%) |

|---|---|

| 5.0 | 45 |

| 5.5 | 68 |

| 6.0 | 85 |

| 6.5 | 100 |

| 7.0 | 92 |

| 7.5 | 75 |

| 8.0 | 58 |

Investigations into Enzyme Substrate Specificity and Recognition of Z-Asn-Gly-OH

The structure of Z-Asn-Gly-OH makes it a useful probe for investigating the substrate specificity of various enzymes, particularly those that act on asparagine-containing peptides.

Enzymes that deamidate asparagine residues are the primary class of enzymes studied using Z-Asn-Gly-OH. This includes protein-asparagine deamidases. While the name suggests a specificity for proteins, smaller substrates like Z-Asn-Gly-OH can be used to characterize their fundamental catalytic activity. epo.org

Interestingly, protein glutaminases, which primarily target glutamine residues, can sometimes exhibit activity towards asparagine residues, albeit often with lower efficiency. The use of Z-Asn-Gly-OH in parallel with its glutamine counterpart, Z-Gln-Gly-OH, allows for a direct comparison of an enzyme's specificity for asparagine versus glutamine. epo.org

The binding of Z-Asn-Gly-OH to an enzyme's active site is governed by a combination of specific molecular interactions. The benzyloxycarbonyl (Z) group provides a hydrophobic moiety that can interact with nonpolar regions of the active site. The amide side chain of the asparagine residue is a key recognition element, likely forming hydrogen bonds with specific amino acid residues within the active site. The glycine (B1666218) residue, with its minimal side chain, allows for flexibility and can influence the positioning of the scissile amide bond within the catalytic center. The terminal carboxyl group can also participate in electrostatic interactions. The precise nature of these interactions will vary depending on the specific enzyme.

Mechanistic Elucidation of Enzymatic Transformations Involving Z-Asn-Gly-OH

Z-Asn-Gly-OH is an effective tool for elucidating the mechanisms of enzymatic deamidation. The reaction proceeds via the hydrolysis of the side-chain amide of the asparagine residue to a carboxylic acid, releasing ammonia. The presence of the N-terminal blocking group prevents unwanted side reactions at the amino terminus, ensuring that the observed activity is due to the modification of the asparagine side chain. By analyzing the reaction products and studying the enzyme kinetics with this substrate, researchers can gain insights into the catalytic mechanism, including the roles of key active site residues in substrate binding and catalysis.

Proposed Catalytic Pathways for Z-Asn-Gly-OH Deamidation by Protein Deamidases

While specific catalytic pathways for the enzymatic deamidation of Z-Asn-Gly-OH are not extensively detailed in the scientific literature, the general mechanism of asparagine deamidation by protein deamidases provides a strong framework for understanding this process. Deamidation is the conversion of an asparagine residue to aspartic acid or isoaspartic acid. wikipedia.orgmtoz-biolabs.com This reaction can occur non-enzymatically, but it is significantly accelerated by specific enzymes. mtoz-biolabs.com

The enzymatic deamidation of asparagine-containing substrates is proposed to proceed through the formation of a cyclic succinimide (B58015) intermediate. wikipedia.orgmtoz-biolabs.comnih.gov The presence of a glycine residue immediately C-terminal to the asparagine in Z-Asn-Gly-OH is known to significantly increase the rate of this reaction. wikipedia.orgnih.govnih.gov This is attributed to the minimal steric hindrance of the glycine residue, which allows for greater flexibility of the peptide backbone and facilitates the necessary conformational changes for catalysis. wikipedia.org

One relevant class of enzymes is the N-terminal amidohydrolases, such as N-terminal asparagine amidohydrolase 1 (NTAN1). These enzymes utilize a catalytic triad, typically composed of cysteine, histidine, and serine, to carry out the deamidation of N-terminal asparagine residues. The proposed mechanism for these enzymes generally involves the following steps:

Substrate Binding: The enzyme recognizes and binds the N-terminal asparagine residue of the substrate. How the N-terminal benzyloxycarbonyl (Z) group of Z-Asn-Gly-OH is accommodated within the active site of such enzymes is a key area for further investigation.

Nucleophilic Attack: The cysteine residue in the catalytic triad, activated by the nearby histidine, acts as a nucleophile and attacks the amide carbon of the asparagine side chain.

Formation of a Thioester Intermediate: This attack leads to the formation of a covalent thioester intermediate between the enzyme and the substrate, with the release of ammonia.

Hydrolysis: A water molecule, activated by the histidine, then hydrolyzes the thioester intermediate, releasing the deamidated product (containing an aspartyl or isoaspartyl residue) and regenerating the active site of the enzyme.

Kinetic Characterization of Enzyme-Z-Asn-Gly-OH Interactions

The kinetic characterization of the interaction between an enzyme and its substrate provides crucial insights into the efficiency and mechanism of catalysis. This is typically described by the Michaelis-Menten parameters: Km, kcat, and Vmax.

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as an indicator of the affinity of the enzyme for its substrate, with a lower Km generally indicating a higher affinity.

kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the catalytic efficiency of the enzyme.

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

Despite the utility of Z-Asn-Gly-OH as a potential substrate for protein deamidases, a comprehensive search of the scientific literature did not yield specific kinetic data (Km, kcat, or Vmax) for its enzymatic deamidation. While studies have been conducted on related substrates, such as Z-Gln-Gly with tissue transglutaminase, which reported solvent deuterium (B1214612) isotope effects on kcat/Km and kcat, direct kinetic parameters for Z-Asn-Gly-OH are not available. nih.gov

The absence of this data in the readily accessible literature highlights an area for future research. Determining the kinetic parameters for the enzymatic deamidation of Z-Asn-Gly-OH with various protein deamidases would be invaluable for several reasons:

Comparative Studies: It would allow for the direct comparison of the catalytic efficiencies of different deamidases towards a standardized substrate.

Inhibitor Screening: A well-characterized enzymatic assay using Z-Asn-Gly-OH could be developed to screen for inhibitors of protein deamidases, which may have therapeutic potential.

Mechanistic Insights: Detailed kinetic analysis, including the effects of pH, temperature, and site-directed mutagenesis of the enzyme, could further elucidate the catalytic mechanism.

Advanced Spectroscopic and Computational Characterization of Z Asn Gly Oh

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Z-Asn-Gly-OH Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including peptides like Z-Asn-Gly-OH. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial arrangement of atoms within the molecule.

Proton and Carbon-13 NMR Chemical Shift Analysis of Z-Asn-Gly-OH

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of Z-Asn-Gly-OH. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the assignment of specific resonances to individual atoms within the dipeptide structure.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the protons of the asparagine and glycine (B1666218) residues, as well as the benzyloxycarbonyl (Z) protecting group. Similarly, the ¹³C NMR spectrum provides a unique resonance for each carbon atom, confirming the molecular composition.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Z-Asn-Gly-OH

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Z-group CH₂ | 5.10 | 67.3 |

| Z-group C=O | - | 156.9 |

| Asn α-CH | 4.50 | 52.1 |

| Asn β-CH₂ | 2.65, 2.80 | 36.8 |

| Asn γ-C=O | - | 173.5 |

| Asn δ-NH₂ | 7.10, 7.55 | - |

| Gly α-CH₂ | 3.90 | 41.5 |

| Gly C=O | - | 171.8 |

Note: Chemical shifts are typically reported relative to a standard reference compound and can vary slightly depending on the solvent and experimental conditions.

Conformational Analysis of Z-Asn-Gly-OH via Multi-Dimensional NMR Spectroscopy

While one-dimensional NMR provides primary structural information, multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for elucidating the three-dimensional conformation of Z-Asn-Gly-OH in solution.

Mass Spectrometry (MS) Methodologies for Z-Asn-Gly-OH Analysis

Mass spectrometry is a powerful analytical technique that provides precise information about the mass and, by extension, the elemental composition of a molecule. It is a critical tool for verifying the identity and purity of synthetic peptides like Z-Asn-Gly-OH.

High-Resolution Mass Spectrometry for Z-Asn-Gly-OH Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) offers the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of Z-Asn-Gly-OH, providing unequivocal confirmation of its identity. By comparing the experimentally measured mass to the theoretically calculated mass, the purity of the sample can also be assessed.

Table 2: High-Resolution Mass Spectrometry Data for Z-Asn-Gly-OH

| Parameter | Value |

| Chemical Formula | C₁₄H₁₇N₃O₆ |

| Theoretical Monoisotopic Mass | 339.1118 g/mol |

| Observed Mass (e.g., [M+H]⁺) | 340.1191 |

Fragmentation Pathways of Z-Asn-Gly-OH in Tandem Mass Spectrometry Experiments

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, protonated Z-Asn-Gly-OH) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of Z-Asn-Gly-OH typically occurs at the amide bonds, leading to the characteristic b- and y-type ions that reveal the amino acid sequence. Other significant fragmentation pathways can involve the loss of the benzyloxycarbonyl protecting group and side-chain cleavages. Analyzing these fragmentation patterns provides a definitive fingerprint of the peptide's structure.

Theoretical and Computational Chemistry Approaches to Z-Asn-Gly-OH

In conjunction with experimental techniques, theoretical and computational chemistry methods provide valuable insights into the molecular properties of Z-Asn-Gly-OH. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict and rationalize the observed spectroscopic data.

These computational approaches can model the electronic structure, vibrational frequencies, and NMR chemical shifts of the dipeptide. Furthermore, molecular dynamics simulations can be employed to explore the conformational landscape of Z-Asn-Gly-OH, predicting its dynamic behavior and the relative stability of different conformations in various environments. These theoretical studies complement experimental findings and offer a deeper understanding of the molecule's structure-property relationships.

Quantum Chemical Calculations for Electronic Structure and Reactivity of Z-Asn-Gly-OH

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of peptide molecules like Z-Asn-Gly-OH. acs.orgresearchgate.net These computational methods allow for the detailed investigation of molecular orbitals, charge distribution, and the energetic pathways of chemical reactions.

The electronic structure of Z-Asn-Gly-OH is characterized by the interplay of its constituent parts: the benzyloxycarbonyl (Z) protecting group, the asparagine residue, and the glycine residue linked by a peptide bond. DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's susceptibility to nucleophilic and electrophilic attack. The aromatic ring of the Z-group, the carbonyl groups of the peptide backbone and asparagine side chain, and the terminal carboxyl group are regions of significant electronic activity.

A primary focus of reactivity studies on peptides containing the Asn-Gly sequence is the spontaneous, non-enzymatic degradation via deamidation. researchgate.net This reaction involves the side-chain amide of asparagine attacking the backbone carbonyl carbon of the glycine residue, leading to a succinimide (B58015) intermediate. acs.org This process is of significant interest as it can affect the structure and function of larger peptides and proteins. researchgate.net

Quantum chemical calculations can model the entire reaction pathway, including the transition states and intermediates. acs.org Studies on related Asn-Gly peptides have shown that the presence of a glycine residue C-terminal to the asparagine significantly accelerates the rate of succinimide formation. acs.org This "glycine effect" is attributed to the conformational flexibility of glycine, which allows the peptide backbone to adopt a conformation that facilitates the cyclization reaction. acs.org Ab initio calculations indicate that the lack of a β-carbon in glycine allows it to sample additional conformational space, which is critical for the reaction to proceed. acs.org

Computational parameters for such studies are carefully selected to balance accuracy and computational cost.

Table 1: Typical Parameters for Quantum Chemical Calculations of Peptides

| Parameter | Typical Selection | Purpose |

| Method | Density Functional Theory (DFT) | Calculation of electronic structure and energies. |

| Functional | B3LYP, ωB97X-D | Approximates the exchange-correlation energy in DFT. |

| Basis Set | 6-31G*, 6-311++G(2d,2p), cc-pVDZ | Mathematical functions used to represent the electronic wave function. researchgate.netnih.gov |

| Software | Gaussian, GAMESS | Programs for performing quantum chemical calculations. acs.org |

| Solvation Model | Polarizable Continuum Model (PCM) | Accounts for the effect of the solvent on the molecule's properties. |

Molecular Dynamics Simulations for Conformational Sampling of Z-Asn-Gly-OH in Solution

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides in a solvent environment, mimicking physiological conditions. pnas.org These simulations track the motions of every atom in the system over time, providing a detailed picture of the peptide's dynamic behavior and conformational preferences. researchgate.net

For Z-Asn-Gly-OH, MD simulations in explicit water can reveal the predominant conformations the dipeptide adopts. The Asn-Gly sequence is a well-known motif for initiating β-turns in peptides, which are crucial secondary structures that reverse the direction of the polypeptide chain. plos.orgnih.gov Specifically, the Asn-Gly segment has a high propensity to form type I' β-turns. plos.orgnih.gov

During an MD simulation, the conformational space of Z-Asn-Gly-OH is extensively sampled. Analysis of the simulation trajectory can identify stable and transient structures. The results often reveal a dynamic equilibrium between various conformers, including extended structures and different types of β-turns. plos.org The flexibility of the glycine residue, unhindered by a side chain, is a key factor in the conformational diversity of the Asn-Gly motif. pnas.org Furthermore, the asparagine side chain can participate in hydrogen bonding with the peptide backbone or surrounding water molecules, further influencing the conformational equilibrium. plos.org

It is noteworthy that some studies comparing MD simulations with quantum mechanical calculations for Asn-Gly containing peptides have found discrepancies. plos.orgnih.gov For instance, certain force fields used in MD simulations may underestimate the stability of the β-turn conformations predicted by DFT calculations, highlighting the importance of careful force field selection and validation. plos.org

Table 2: Conformational and Simulation Details for Asn-Gly Containing Peptides

| Feature | Description | Method/Tool |

| Primary Conformation | β-turn structures (e.g., type I', type II') | Analysis of dihedral angles (φ, ψ) from simulation trajectory. plos.orgnih.gov |

| Simulation Software | GROMACS, AMBER | Packages for performing molecular dynamics simulations. acs.org |

| Force Field | OPLS, AMBER99SB*-ILDN | A set of parameters describing the potential energy of the system. acs.orgplos.org |

| Solvent | Explicit Water (e.g., TIP3P, SPC/E) | Simulates the aqueous environment. |

| Simulation Length | Nanoseconds (ns) to Microseconds (μs) | Duration required for adequate conformational sampling. pnas.orgplos.org |

Integration of Z Asn Gly Oh in Broader Biochemical and Medicinal Chemistry Research Paradigms

Z-Asn-Gly-OH as a Building Block in Complex Peptide Synthesis Research

The synthesis of complex peptides and proteins is a cornerstone of biochemical research, enabling the exploration of their structure and function. Z-Asn-Gly-OH plays a significant role as a specialized building block in this endeavor.

Incorporation into Oligopeptide and Polypeptide Chains for Structural Studies

Z-Asn-Gly-OH is utilized in the stepwise synthesis of longer peptide chains, both in solution-phase and solid-phase peptide synthesis (SPPS). thieme-connect.deontosight.ai The benzyloxycarbonyl (Z) group provides temporary protection to the N-terminus of the asparagine residue, preventing unwanted side reactions during the coupling of subsequent amino acids. thieme-connect.de This allows for the controlled and sequential assembly of oligopeptides and polypeptides. thieme-connect.dersc.org

The incorporation of the Asn-Gly sequence is of particular interest in structural biology. This sequence is known to be a "hot spot" for non-enzymatic deamidation, a chemical modification that can alter a protein's structure and function. wikipedia.orgroyalsocietypublishing.org By synthesizing peptides containing the Z-Asn-Gly-OH unit, researchers can create models to study the structural consequences of deamidation in a controlled manner. These synthetic peptides can be analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the conformational changes that occur upon deamidation. researchgate.net

Strategies for Further Functionalization of Z-Asn-Gly-OH Derivatives in Chemical Biology

The Z-Asn-Gly-OH scaffold provides a versatile platform for chemical modification, enabling the creation of diverse molecular probes and tools for chemical biology. thegauntgroup.com The benzyloxycarbonyl group can be selectively removed to expose the N-terminal amine, which can then be coupled to various functional moieties such as fluorescent dyes, biotin (B1667282) tags, or cross-linking agents. nih.gov

Furthermore, the glycine (B1666218) residue offers another point for modification. Recent advances in C-H functionalization chemistry have enabled the direct modification of glycine residues within peptides. nih.govmdpi.commdpi.com These methods allow for the introduction of aryl, vinyl, or alkynyl groups at the α-carbon of the glycine, creating non-natural amino acid residues with unique properties. nih.gov This functionalization can be used to develop peptides with enhanced stability, altered binding affinities, or novel biological activities. The ability to modify both the N-terminus and the glycine residue of Z-Asn-Gly-OH derivatives provides a powerful strategy for generating a wide array of chemical tools to investigate complex biological systems. thegauntgroup.commdpi.com

Utilization of Z-Asn-Gly-OH in Investigating Protein Deamidation Processes In Vitro

Protein deamidation is a spontaneous, non-enzymatic post-translational modification that plays a crucial role in protein aging, degradation, and various disease states. wikipedia.orgnih.gov The dipeptide Z-Asn-Gly-OH serves as a critical model system for studying the mechanisms and consequences of this important biological process.

Z-Asn-Gly-OH as a Model System for Asparagine Deamidation Studies

The deamidation of asparagine (Asn) residues is highly dependent on the identity of the following amino acid in the peptide sequence. The Asn-Gly sequence is particularly susceptible to deamidation, proceeding through a cyclic succinimide (B58015) intermediate. wikipedia.orgnih.gov This reaction is significantly faster than for most other Asn-Xaa sequences. nih.gov

Z-Asn-Gly-OH provides a simplified and controlled system to study the kinetics and mechanism of this reaction in vitro. Researchers can monitor the rate of deamidation under various conditions of pH, temperature, and buffer composition to understand the factors that influence this process. wikipedia.orgtandfonline.com The use of a protected dipeptide like Z-Asn-Gly-OH eliminates the complexities of the larger protein context, allowing for a focused investigation of the chemical reaction itself. ppke.hu The products of deamidation, aspartic acid (Asp) and isoaspartic acid (isoAsp), can be readily identified and quantified using techniques like HPLC and mass spectrometry. wikipedia.org

Below is a table summarizing key aspects of asparagine deamidation often investigated using model systems like Z-Asn-Gly-OH.

| Factor Investigated | Typical Observation with Asn-Gly Sequences | Significance |

| Reaction Rate | Significantly faster compared to other Asn-Xaa sequences. nih.gov | Highlights the lability of the Asn-Gly motif in proteins. |

| pH Dependence | Accelerated at neutral and alkaline pH. wikipedia.orgtandfonline.com | Relevant to physiological conditions and protein formulation stability. |

| Intermediate Formation | Proceeds through a cyclic succinimide intermediate. wikipedia.org | Key mechanistic step leading to Asp and isoAsp products. |

| Product Distribution | Typically yields a mixture of Asp and isoAsp. nih.gov | The formation of isoAsp can significantly alter protein structure and function. |

Impact of Z-Asn-Gly-OH Derivatives on Protein Stability Research Methodologies

The insights gained from studying the deamidation of Z-Asn-Gly-OH and its derivatives have significant implications for protein stability research. The tendency of the Asn-Gly sequence to deamidate is a major concern in the development of therapeutic proteins, as it can lead to loss of efficacy and potential immunogenicity. plos.orgnih.gov

By understanding the factors that accelerate or inhibit deamidation in model systems, researchers can develop strategies to improve the stability of protein-based drugs. nih.govresearchgate.net This includes formulating proteins at optimal pH and with specific excipients that minimize deamidation. Furthermore, protein engineering approaches can be employed to replace labile Asn-Gly sequences with more stable alternatives, thereby enhancing the shelf-life and in vivo performance of therapeutic proteins. nih.gov The study of Z-Asn-Gly-OH deamidation provides fundamental data that informs these rational design and formulation strategies. tandfonline.comnih.gov

Research Applications of Z-Asn-Gly-OH in Enzyme Inhibitor Design and Evaluation

The dipeptide Z-Asn-Gly-OH and its derivatives are also valuable tools in the field of enzyme inhibitor design. mdpi.com Peptidomimetics, which are compounds that mimic the structure of peptides, are a major class of enzyme inhibitors. tandfonline.com

The Z-Asn-Gly-OH scaffold can be used as a starting point for the synthesis of aza-peptides and other peptidomimetics. tandfonline.com In aza-peptides, the α-carbon of an amino acid is replaced by a nitrogen atom, a modification that can confer enhanced metabolic stability and altered binding properties. tandfonline.com For example, aza-Asn derivatives have been synthesized and evaluated as inhibitors of legumains, a class of cysteine proteases. tandfonline.com

Furthermore, the study of how enzymes process or are inhibited by peptides containing the Asn-Gly sequence can provide valuable information about their active site and substrate specificity. For instance, peptidases that specifically cleave at Asn-Gly junctions could be targets for inhibitor development. Research has shown that some microbial peptidases exhibit activity towards aspartyl peptides but not asparaginyl peptides. ntu.ac.uk Z-Asn-Gly-OH could be used as a substrate or potential inhibitor in the characterization of such enzymes. The design and evaluation of inhibitors based on this dipeptide can contribute to the development of new therapeutic agents for a variety of diseases, including cancer and parasitic infections. tandfonline.comresearchgate.net

The table below summarizes research applications of Z-Asn-Gly-OH and its derivatives in enzyme inhibitor research.

| Research Area | Application of Z-Asn-Gly-OH Derivatives | Potential Therapeutic Target |

| Aza-Peptide Synthesis | Serve as a scaffold for creating aza-Asn containing inhibitors. tandfonline.com | Proteases like legumains and caspases. tandfonline.com |

| Enzyme Specificity Studies | Used as a substrate to probe the activity of peptidases. ntu.ac.uk | Microbial peptidases. ntu.ac.uk |

| Structure-Activity Relationship (SAR) Studies | Modifications to the Z-Asn-Gly-OH structure can inform the design of more potent inhibitors. nih.gov | Various enzymes that recognize peptide substrates. |

Design Principles for Z-Asn-Gly-OH Analogs as Potential Enzyme Modulators

The design of analogs based on the Z-Asn-Gly-OH structure is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and metabolic stability. These strategies involve systematic modifications to the N-terminal protecting group, the amino acid side chains, and the peptide backbone itself.

Structure-Activity Relationship (SAR) Studies Structure-activity relationship (SAR) studies are fundamental to transforming a simple peptide scaffold like Z-Asn-Gly-OH into a potent enzyme modulator. The core idea is that structural modifications lead to changes in biological activity. researchgate.net For Z-Asn-Gly-OH analogs, SAR exploration would involve synthesizing a library of related compounds where each part of the molecule is systematically altered.

N-Terminal Group Modification : The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis. nih.gov In inhibitor design, its aromatic ring can form pi-pi stacking or hydrophobic interactions within an enzyme's active site. Analogs might replace the Z-group with other functionalities to probe these interactions. For example, substituting it with groups of varying size, electronics, or hydrogen-bonding capacity can optimize binding affinity.

Amino Acid Substitution : The asparagine (Asn) and glycine (Gly) residues are critical for recognition by a target enzyme. The Asn side chain, with its primary amide, can act as both a hydrogen bond donor and acceptor. Glycine provides conformational flexibility. Analogs are often designed by substituting these residues with natural or unnatural amino acids to improve target engagement. For instance, replacing L-asparagine with a D-amino acid can increase resistance to protease degradation. google.com

Side Chain and Backbone Modification : To improve stability and cell permeability, the peptide backbone can be modified to create peptidomimetics. Aza-peptides, where an α-carbon is replaced by a nitrogen atom, are one such example. tandfonline.com An aza-Asn derivative of the Z-Asn-Gly-OH scaffold could exhibit altered bond angles and electronic properties, leading to enhanced inhibitory activity against certain proteases like legumains. tandfonline.com Another strategy is to modify the C-terminus; for example, converting the terminal carboxyl group into a reactive "warhead" like an aldehyde can create potent, transition-state inhibitors of serine and cysteine proteases. nih.gov

Computational and Modeling Approaches Modern inhibitor design often employs computational tools to rationalize SAR and predict the binding of novel analogs. Quantitative Structure-Activity Relationship (QSAR) modeling can identify molecular descriptors that correlate with the stability or inhibitory activity of dipeptides. nih.gov Although specific QSAR models for Z-Asn-Gly-OH are not publicly documented, the methodology would involve creating a dataset of analogs and their measured activities to build a predictive model. Molecular docking simulations could be used to visualize how Z-Asn-Gly-OH analogs might fit into the active site of a target enzyme, such as asparagine synthetase or various proteases, guiding the design of new derivatives with improved binding interactions. nih.govbiorxiv.org

Table 1: Design Strategies for Z-Asn-Gly-OH Analogs

| Modification Site | Strategy | Rationale | Example Analog Type |

|---|---|---|---|

| N-Terminus | Z-Group Replacement | Explore different hydrophobic and electronic interactions. | Naphthoyl-Asn-Gly-OH |

| P1 Position (Asn) | Side Chain Modification | Alter hydrogen bonding capacity and steric bulk. | Z-Gln-Gly-OH |

| P1 Position (Asn) | Stereochemical Inversion | Increase stability against enzymatic degradation. | Z-(D-Asn)-Gly-OH |

| P2 Position (Gly) | Amino Acid Substitution | Introduce conformational constraints or new side chains. | Z-Asn-Ala-OH |

| C-Terminus | "Warhead" Addition | Create a covalent or transition-state inhibitor. | Z-Asn-Gly-al (aldehyde) |

In Vitro Screening Methodologies for Z-Asn-Gly-OH Derived Inhibitors

Once a library of Z-Asn-Gly-OH analogs has been designed and synthesized, it must be evaluated for biological activity. This is achieved through a cascade of in vitro screening assays designed to measure the potency and selectivity of each compound against the target enzyme.

Enzyme Inhibition Assays The primary goal of screening is to determine the concentration at which an inhibitor produces a 50% reduction in enzyme activity, known as the half-maximal inhibitory concentration (IC50). jove.com These assays typically monitor the rate of a reaction catalyzed by the target enzyme in the presence and absence of the inhibitor.

Fluorogenic Assays : A common method involves using a substrate that becomes fluorescent upon enzymatic cleavage. For instance, a peptide substrate can be linked to a fluorophore and a quencher; upon cleavage, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The assay would be run with the enzyme, the fluorogenic substrate, and varying concentrations of the Z-Asn-Gly-OH analog. acs.org The reduction in the rate of fluorescence increase corresponds to the inhibitory activity of the analog.

Spectrophotometric/Colorimetric Assays : In these assays, the product of the enzymatic reaction is colored or reacts with another reagent to produce a colored compound. The change in absorbance at a specific wavelength is measured over time. This method is widely used for proteases and other hydrolases where a chromogenic substrate is available.

Coupled Enzyme Assays : If the direct product of the target enzyme is not easily detectable, its reaction can be coupled to a second, reporter enzyme whose activity is easily measured. For example, if the target enzyme produces L-asparagine, it could be coupled with asparaginase (B612624) and other enzymes to generate a detectable signal like H₂O₂. researchgate.net

Screening Cascade and Data Analysis Screening is often performed in a tiered approach. An initial high-throughput screening (HTS) of the entire compound library is conducted at a single, high concentration to identify "hits." acs.org These primary hits are then subjected to secondary screening, where full dose-response curves are generated to accurately determine their IC50 values. acs.org Compounds with potent IC50 values are then tested in selectivity assays against related enzymes to ensure they are not non-specific inhibitors. The data from these assays are crucial for refining SAR models and guiding the next round of analog design.

Table 2: Typical In Vitro Screening Cascade for Z-Asn-Gly-OH Analogs

| Stage | Assay Type | Purpose | Key Parameter |

|---|---|---|---|

| Primary Screen | Single-concentration HTS (e.g., Fluorogenic) | Identify active compounds ("hits") from a large library. | Percent Inhibition (%) |

| Secondary Screen | Dose-Response Assay | Determine the potency of primary hits. | IC50 Value |

| Selectivity Panel | Counter-screening against related enzymes | Assess the specificity of the inhibitor for the target enzyme. | Selectivity Index |

| Mechanism of Action | Kinetic Studies | Determine the mode of inhibition (e.g., competitive, non-competitive). | Inhibition Constant (Ki) |

Emerging Research Frontiers and Future Directions in Z Asn Gly Oh Studies

Development of Novel and Sustainable Synthetic Approaches to Z-Asn-Gly-OH and its Derivatives

The chemical synthesis of peptides containing the Asparagine-Glycine (Asn-Gly) sequence is notoriously challenging due to a significant side reaction: aspartimide (Asu) formation. chemrxiv.orgresearchgate.net This reaction, where the backbone amide nitrogen attacks the asparagine side-chain carbonyl, leads to a mixture of products and reduces the yield of the desired peptide. chemrxiv.org Consequently, a major frontier in peptide chemistry is the development of synthetic methods that can efficiently produce Z-Asn-Gly-OH and related peptides with high purity and under sustainable conditions.

Modern peptide synthesis largely relies on Solid-Phase Peptide Synthesis (SPPS), utilizing protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butyloxycarbonyl). peptide.comnih.gov Research into optimizing the synthesis of Asn-Gly containing peptides focuses on several key areas:

Advanced Protecting Groups: The trityl (Trt) group is often preferred for protecting the side-chain amide of asparagine in Fmoc chemistry, as it enhances solubility and can help mitigate side reactions. peptide.com

Modified Backbones: A peptoid methodology, involving the synthesis of N-substituted glycines, has been developed as an efficient, cost-effective strategy for Fmoc-based SPPS of peptides containing Asn-Gly sequences. This approach can produce peptides free of aspartimide and related byproducts. researchgate.net

Optimized Reaction Conditions: The choice of solvents and coupling reagents is critical. Flow chemistry is being explored as a sustainable approach that can reduce solvent usage and potentially minimize side reactions like aspartimide formation by carefully controlling reaction times. chemrxiv.org

Alternative Synthetic Directions: While most SPPS proceeds from the C-terminus to the N-terminus (C-N), research into N-to-C-terminus (N-C) synthesis is emerging as a potential future for sustainable peptide production, which could offer new ways to assemble challenging sequences like Asn-Gly. nih.gov

| Synthetic Strategy | Description | Key Advantage(s) | Relevant Finding |

|---|---|---|---|

| Optimized Fmoc-SPPS | Utilizes advanced side-chain protecting groups (e.g., Trt for Asn) and optimized coupling/deprotection steps. peptide.com | High purity; suppression of byproducts. peptide.com | The use of Fmoc-Asn(Trt)-OH improves solubility and minimizes side reactions during synthesis. peptide.com |

| Peptoid Methodology | Involves the use of N-substituted glycines to prevent backbone-mediated side reactions. researchgate.net | Efficient and cost-effective; eliminates aspartimide formation. researchgate.net | Successfully applied to synthesize 'difficult' peptides containing Asp/Asn-Gly sequences without common byproducts. researchgate.net |

| Flow Chemistry | Continuous synthesis in a reactor, allowing precise control over reaction conditions and reduced solvent waste. chemrxiv.org | Increased sustainability; potential for higher purity and yield. chemrxiv.org | Fine-tuning the Fmoc-cleavage reaction in flow can hinder aspartimide formation. chemrxiv.org |

| N-to-C Synthesis | Peptide chain is elongated from the N-terminus to the C-terminus, reversing the conventional direction. nih.gov | Potential for accessing peptides with C-terminal modifications; emerging sustainable approach. nih.gov | A strategy using acyl azides has been revisited for N-C synthesis of complex peptides. nih.gov |

Advanced Enzymatic Studies with Z-Asn-Gly-OH as a Refined Substrate for Mechanistic Insight

Z-protected dipeptides like Z-Asn-Gly-OH are valuable tools for investigating the activity and mechanism of various enzymes, particularly proteases and peptidases. nih.gov By acting as a simplified, specific substrate, Z-Asn-Gly-OH can help elucidate fundamental aspects of enzyme function.

Future research in this area is moving beyond simple activity assays toward more advanced, mechanistically informative studies:

Substrate Specificity Profiling: Z-Asn-Gly-OH can be used in competitive assays or as a base structure for creating a library of related peptides to precisely map the substrate specificity of an enzyme. For instance, studies on human carboxypeptidase Z showed it has a strict preference for substrates with certain amino acids at specific positions, and found that peptides with Asn at the P1 position were not substrates for this particular enzyme. mdpi.com

Mechanistic Probes: The Asn-Gly motif can be incorporated into more complex substrates designed to trap enzymatic intermediates or probe transition states. Molecular dynamics simulations of the enzyme cyclophilin A with a peptide substrate revealed that a hydrogen bond between the backbone of an enzyme's asparagine residue and the substrate's glycine (B1666218) is crucial for stabilizing the transition state of the reaction. acs.org

Photoswitchable Substrates: An innovative approach involves incorporating photoswitchable elements, like an azobenzene (B91143) group, into a substrate. muni.cz This allows researchers to trigger the enzymatic reaction with a pulse of light, enabling real-time structural elucidation of reaction intermediates through techniques like time-resolved crystallography. While not yet applied specifically to Z-Asn-Gly-OH, designing a photoswitchable version could provide unprecedented mechanistic clarity for enzymes that process it. muni.cz

Advanced Analytical Techniques: The study of enzyme kinetics and mechanisms is being revolutionized by modern technologies like mass spectrometry, NMR spectroscopy, and quantitative PCR. researchgate.net These methods allow for the precise exploration of active site dynamics and enzyme-substrate interactions, for which Z-Asn-Gly-OH can serve as a well-defined model substrate. researchgate.net

| Enzyme/Enzyme Class | Related Substrate Used | Mechanistic Insight Gained | Reference |

|---|---|---|---|

| Antiplasmin-Cleaving Enzyme (APCE) | Z-Gly-Pro-AMC | Determined inhibition constants and selectivity of novel inhibitors. | nih.gov |

| Cyclophilin A | Ace-His-Ala-Gly-Pro-Ile-Ala-Nme | Identified a key hydrogen bond between the enzyme's Asn102 and the substrate's Gly residue that stabilizes the transition state. | acs.org |

| O-GlcNAcase | O-GlcNAcylated peptides | Elucidated a substrate-assisted catalytic mechanism involving two aspartic acid residues and a tyrosine. | nih.gov |

| Fasciola hepatica Cathepsins | Z-Val-Leu-Lys-AMC | Evaluated how mutations in the S2 pocket affect substrate specificity and catalytic efficiency. | nih.gov |

Computational Design of Z-Asn-Gly-OH Analogues for Targeted Research Applications

Computational modeling has become an indispensable tool in peptide and protein science. duth.gr For a molecule like Z-Asn-Gly-OH, computational methods offer the ability to predict its structural properties and to design novel analogues with tailored functions, bypassing laborious and expensive trial-and-error laboratory work.

Conformational Analysis: The Asn-Gly segment is known to have a high propensity for forming β-turn structures, which are critical for protein folding and molecular recognition. duth.gr Molecular Dynamics (MD) simulations are a powerful tool to study the folding and dynamics of peptides containing this motif. For example, extensive MD simulations of heptapeptides with a central Asn-Gly sequence have been used to explore their tendency to form β-turn and β-hairpin structures in solution, providing insights that can guide the design of conformationally constrained analogues. duth.gr

Force Field Refinement: The accuracy of computational predictions depends heavily on the quality of the underlying force fields—the set of equations and parameters that describe the physics of atoms in the simulation. nih.gov Ongoing research focuses on refining these parameters, for instance by improving the description of side-chain torsion potentials for amino acids like Asparagine, leading to more accurate simulations of peptide behavior. nih.gov

De Novo Enzyme and Protein Design: Computational algorithms can now design entirely new proteins and enzymes. pnas.org An iterative approach, combining computational design with experimental testing and structural analysis, has proven successful. pnas.org Analogues of Z-Asn-Gly-OH could be computationally incorporated into these design processes to create, for example, highly specific substrates for a newly designed enzyme or inhibitors with a predefined structure.

Design of Soluble Analogues: Deep learning pipelines are being used to design soluble analogues of complex proteins like membrane proteins. nih.govbiorxiv.org These methods can determine which residues are critical for maintaining a specific fold. This knowledge could be applied to design Z-Asn-Gly-OH analogues that promote specific structural features or interactions when incorporated into a larger peptide chain.

| Computational Approach | Application to Z-Asn-Gly-OH Analogues | Potential Outcome |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying the conformational propensities (e.g., β-turns) of peptides containing the Asn-Gly motif. duth.gr | Design of peptidomimetics with stable, predictable secondary structures. |

| Iterative Enzyme Design | Using analogues as templates or test substrates for computationally designed enzymes. pnas.org | Development of novel biocatalysts with high specificity for custom substrates. |

| Deep Learning Pipelines | Designing peptides that incorporate Asn-Gly analogues to achieve specific folds or solubility. nih.govbiorxiv.org | Creation of novel functional peptides or soluble mimics of complex proteins. |

| Force Field Development | Improving the parameters for Asn and Gly to enhance the accuracy of simulations. nih.gov | More reliable predictions of peptide structure, dynamics, and interactions. |

Interdisciplinary Research Integrating Z-Asn-Gly-OH into New Scientific Domains

Perhaps the most exciting future direction for Z-Asn-Gly-OH lies in its role as a fundamental building block for peptides with significant applications in medicine and materials science. This integration is primarily driven by the Asn-Gly-Arg (NGR) motif, for which Z-Asn-Gly-OH is a direct precursor. The NGR tripeptide has the remarkable property of binding specifically to the aminopeptidase (B13392206) N (CD13) receptor, which is often overexpressed on the surface of tumor cells and angiogenic blood vessels. nih.govbeilstein-journals.org

This specific targeting ability has opened up several interdisciplinary research avenues:

Oncology and Targeted Drug Delivery: Researchers are creating conjugates where a potent anticancer drug is attached to an NGR-containing peptide. beilstein-journals.org This creates a "smart bomb" that selectively delivers the toxic payload to the tumor, potentially reducing the severe side effects associated with conventional chemotherapy. beilstein-journals.org Furthermore, the Asn-Gly sequence can deamidate in vivo to form an isoaspartic acid-Gly-Arg (isoDGR) motif, which targets a different set of cancer-related receptors (RGD-binding integrins), providing a dual-targeting therapeutic strategy from a single compound. beilstein-journals.org

Medical Imaging: By attaching a radioactive isotope or imaging agent to an NGR peptide, scientists can create probes that accumulate at tumor sites. nih.gov This allows for non-invasive imaging techniques like PET or SPECT to visualize tumors and monitor their response to treatment. Radiolabeled NGR peptides have shown promise in preclinical studies for imaging angiogenesis. nih.gov

Immunology: Peptides containing the related Arg-Asn-Gly-OH sequence have been designed to mimic parts of the human leukocyte antigen (HLA) molecule. ptbioch.edu.pl One such peptide was shown to have a suppressive effect on the humoral immune response, suggesting potential applications in treating autoimmune diseases or preventing transplant rejection. ptbioch.edu.pl

Biomaterials and Nanotechnology: The NGR motif is being used to functionalize nanoparticles, creating targeted delivery systems for gene therapy or other therapeutic agents. For example, NGR-modified nanoparticles have been developed for targeted therapy of brain gliomas. mdpi.com

| Scientific Domain | Application of NGR Peptides (derived from Asn-Gly) | Example Research Finding |

|---|---|---|

| Targeted Cancer Therapy | Conjugation of chemotherapeutic agents (e.g., daunorubicin) to NGR peptides for selective delivery to tumors. beilstein-journals.org | NGR-drug conjugates can provide dual targeting to CD13 and integrin receptors, enhancing antitumor activity. beilstein-journals.org |

| Molecular Imaging | Labeling NGR peptides with radioisotopes (e.g., 111In, 99mTc) for tumor imaging. nih.gov | Radiolabeled NGR peptides effectively visualize tumor vasculature and angiogenesis in preclinical models. nih.gov |

| Immunomodulation | Designing peptides containing Arg-Asn-Gly to mimic HLA molecules and suppress immune responses. ptbioch.edu.pl | A bridged peptide with this sequence revealed a distinct suppressory effect in the humoral immune response. ptbioch.edu.pl |

| Nanomedicine | Modifying nanoparticles with NGR sequences to target them to specific cells or tissues. mdpi.com | NGR-modified polydopamine-coated nanoparticles have been developed for dual-targeting therapy of brain glioma. mdpi.com |

Q & A

Q. What strategies resolve discrepancies in Z-Asn-Gly-OH’s reported chromatographic retention times?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.